

# Thermodynamic Properties of 5-Methyl-1-hexyne: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methyl-1-hexyne

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This technical guide provides a comprehensive overview of the thermodynamic properties of **5-methyl-1-hexyne** (CAS No: 2203-80-7). The document is structured to offer readily accessible quantitative data, detailed experimental methodologies for the determination of these properties, and visualizations of key experimental workflows. This information is critical for professionals in research and development, particularly in fields where understanding the energetic characteristics of organic molecules is paramount.

## Core Thermodynamic and Physical Properties

**5-Methyl-1-hexyne** is an unsaturated hydrocarbon with the chemical formula  $C_7H_{12}$ .<sup>[1][2]</sup> Its thermodynamic and physical properties are essential for a variety of applications, including reaction modeling, process design, and safety assessments. The following tables summarize key quantitative data for this compound. It is important to note that a significant portion of the available data is derived from computational methods.

Table 1: Calculated Thermodynamic Properties of **5-Methyl-1-hexyne**

Property	Value	Unit	Source (Method)
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	228.69	kJ/mol	Cheméo (Joback Calculated)[3]
Enthalpy of Formation at Standard Conditions ( $\Delta_f H^\circ_{\text{gas}}$ )	98.81	kJ/mol	Cheméo (Joback Calculated)[3]
Enthalpy of Fusion at Standard Conditions ( $\Delta_{\text{fus}} H^\circ$ )	13.34	kJ/mol	Cheméo (Joback Calculated)[3]
Enthalpy of Vaporization at Standard Conditions ( $\Delta_{\text{vap}} H^\circ$ )	30.65	kJ/mol	Cheméo (Joback Calculated)[3]
Ionization Energy (IE)	10.02 ± 0.01	eV	Cheméo (NIST)[3]

Table 2: Physical Properties of **5-Methyl-1-hexyne**

Property	Value	Unit	Source
Molecular Weight	96.17	g/mol	[1][4]
Boiling Point	91-93	°C	[5][6]
Melting Point	-124	°C	[5][6]
Density	0.728	g/mL at 25 °C	[4]
Refractive Index	1.407	n <sub>20/D</sub>	[4]
Flash Point	-7	°C	[4]
Vapor Pressure	68.1	mmHg at 25°C	[5]
Water Solubility	Not miscible	-	[6][7]

# Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for **5-methyl-1-hexyne** is limited, the following sections describe standard, detailed methodologies used for determining the thermodynamic properties of volatile organic compounds like it.

## Determination of Enthalpy of Combustion ( $\Delta_c H^\circ$ ) using Bomb Calorimetry

The enthalpy of combustion is a fundamental thermodynamic property determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance undergoes complete combustion in a high-pressure oxygen environment.<sup>[8][9]</sup>

Methodology:

- **Sample Preparation:** A precise mass of the liquid sample (**5-methyl-1-hexyne**) is encapsulated in a combustible container or absorbed onto a suitable material. The sample is then placed in the crucible within the bomb calorimeter.
- **Assembly and Pressurization:** A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample. The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.<sup>[10][11]</sup>
- **Calorimeter Setup:** The sealed bomb is placed in a known volume of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion

of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.[\[9\]](#)

## Determination of Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ ) using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the enthalpy of vaporization, which is the energy required to transform a liquid into a gas at a constant temperature and pressure.[\[2\]](#)

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of the liquid sample (typically a few milligrams) is placed in a volatile sample pan. The pan is hermetically sealed and then pierced to allow for vapor to escape during the experiment.
- **Instrument Setup:** The sample pan and a reference pan (usually empty) are placed in the DSC cell. The instrument is programmed with a specific temperature ramp.
- **Measurement:** The sample is heated at a constant rate. The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample reaches its boiling point, a significant amount of energy is absorbed, resulting in a large endothermic peak in the DSC thermogram.[\[2\]](#)
- **Data Analysis:** The enthalpy of vaporization is determined by integrating the area of the endothermic peak corresponding to the vaporization of the sample.[\[2\]](#)

## Determination of Vapor Pressure

Vapor pressure is a critical property for understanding a substance's volatility. Several methods are available for its determination, with the static method being a common and accurate approach.[\[12\]](#)[\[13\]](#)

Methodology (Static Method):

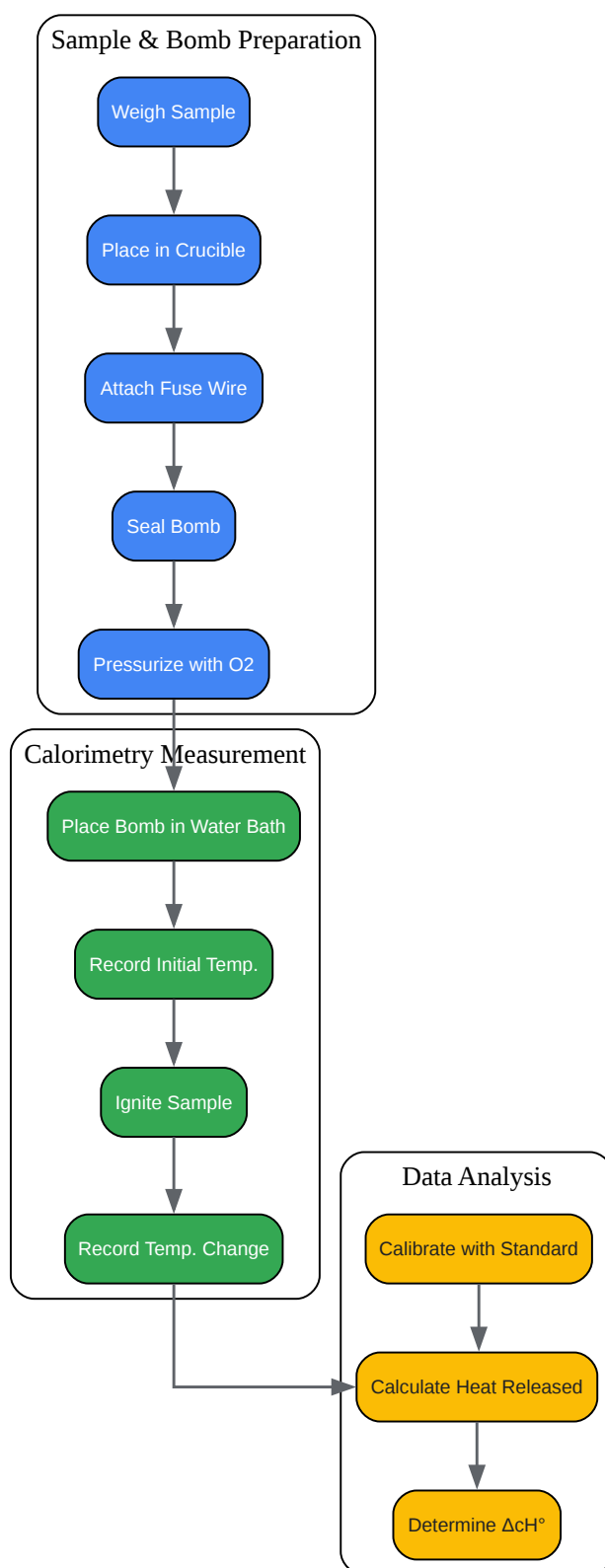
- **Sample Degassing:** A sample of the liquid is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device. The sample is thoroughly degassed to

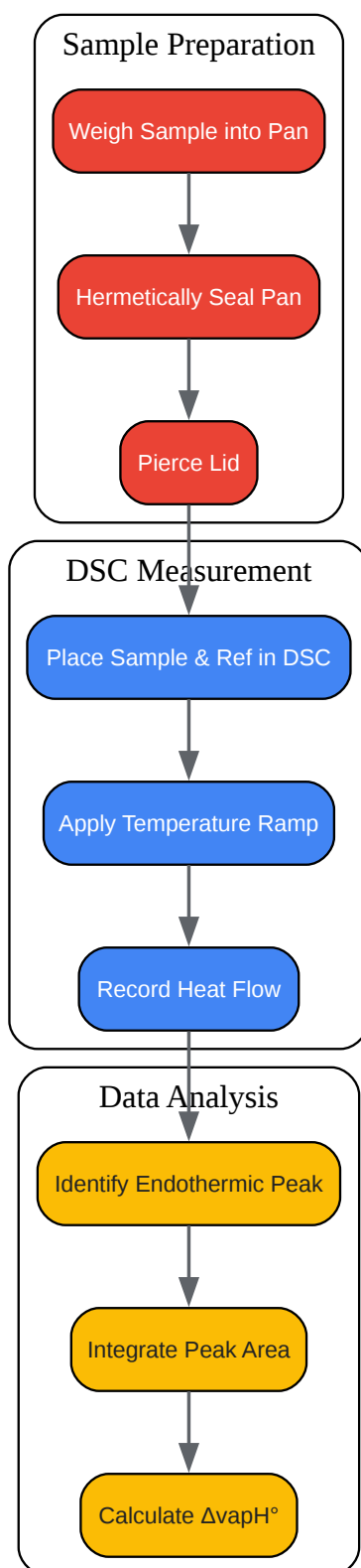
remove any dissolved air or other volatile impurities.

- **Equilibrium:** The sample is maintained at a constant temperature until the pressure in the vessel stabilizes, indicating that the vapor is in equilibrium with the liquid.
- **Pressure Measurement:** The equilibrium pressure is measured using a high-precision pressure transducer.
- **Temperature Dependence:** The procedure is repeated at various temperatures to obtain the vapor pressure as a function of temperature. The data can then be fitted to equations like the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.<sup>[14]</sup>

## Visualizations of Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of key thermodynamic properties.





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